6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications. The compound exhibits various biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride can be achieved through the Biginelli reaction, a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions . Various catalysts such as Lewis acids and silica-supported solid acids have been used to improve the yield and efficiency of the reaction . For instance, a Ziegler–Natta catalyst system and magnesium chloride/methanol have been employed under solvent-free conditions .
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones, including this compound, often involves the use of recyclable and green catalysts. For example, Montmorillonite-KSF has been used as a reusable and heterogeneous catalyst, providing an efficient and cost-effective approach . This method not only improves the yield but also reduces the reaction time under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Exhibits similar biological activities but may differ in its reactivity and potency.
6-Methyl-3,4-dihydropyrimidin-2(1H)-one: Another derivative with comparable properties but distinct structural features.
Uniqueness
6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride stands out due to its unique combination of a methyl group at the 6-position and a hydrochloride salt form, which can enhance its solubility and bioavailability. This makes it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
4-methyl-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-2-5(8)7-3-6-4;/h2-3H,1H3,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQPCTQQVWTMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.